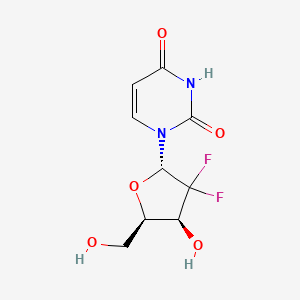

1'-Epi 2',2'-Difluoro-2'-deoxyuridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

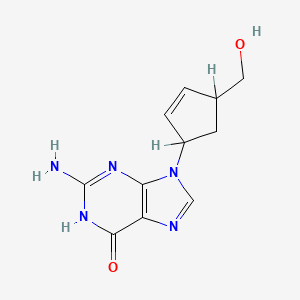

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is a compound with the molecular formula C9H10F2N2O5 . It is also known by other names such as 1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione . It is a biomedical compound used in the treatment of viral infections .

Molecular Structure Analysis

The molecular weight of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is 264.18 g/mol . The compound has a complex structure with several functional groups. The InChI representation of the molecule isInChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 . Physical And Chemical Properties Analysis

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine has several computed properties. It has a molecular weight of 264.18 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 264.05577775 g/mol . The Topological Polar Surface Area is 99.1 Ų .Applications De Recherche Scientifique

Radiosensitization in Tumor Cells

The compound has been shown to be a potent radiosensitizer in tumor cells both in vitro and in vivo . It enhances the radiosensitivity of human glioblastoma cell lines . The ability of the compound to deplete dATP pools through inhibition of ribonucleotide reductase by its diphosphate form is correlated with its radiosensitization effect .

Cytotoxicity in Tumor Cells

The compound has demonstrated cytotoxicity in tumor cells . It rapidly accumulates as the 5’-triphosphate form in HT-29 human colon carcinoma cells, which is eliminated slowly in the absence of the compound with a half-life of >12 h . This accumulation is associated with rapid depletion of cellular dATP pools .

Inhibition of DNA Synthesis

The triphosphate form of the compound can inhibit DNA synthesis directly or interfere with replication through incorporation of its monophosphate form into the elongating DNA strand .

4. Depletion of dGTP and dCTP Pools At higher concentrations, the compound can deplete dGTP and dCTP pools in HT-29 human colon carcinoma cells . This contrasts with previous reports in leukemic cells which demonstrated that the compound exposure depleted the endogenous dCTP pool to a greater extent than the dTTP, dATP, or dGTP pools .

Clinical Activity in Solid Tumors

The compound has shown clinical activity in patients with solid tumors . It is active against a wide variety of solid tumors and is a potent radiation sensitizer .

Induction of Apoptosis

Apoptosis, or programmed cell death, has been shown to be an important mechanism of cell death for many cancers . The role of apoptosis in the compound-mediated radiosensitization is being investigated .

Propriétés

IUPAC Name |

1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRDBEQIJQERSE-PIYBLCFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747700 |

Source

|

| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Epi 2',2'-Difluoro-2'-deoxyuridine | |

CAS RN |

153381-14-7 |

Source

|

| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)